N-{5-[1-(ethoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide
Description
N-{5-[1-(Ethoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide is a pyridine-based acetamide derivative characterized by a unique substitution pattern at the 5-position of the pyridine ring. The molecule features an ethoxyamino group (-NH-OCH₂CH₃) and a nitroethyl (-CH₂NO₂) moiety, which distinguish it from structurally related compounds. Pyridin-2-yl acetamides are widely studied for their diverse pharmacological activities, including antiepileptic, anticancer, and enzyme inhibitory effects, depending on substituent modifications .
Properties
IUPAC Name |
N-[5-[1-(ethoxyamino)-2-nitroethyl]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-3-19-14-10(7-15(17)18)9-4-5-11(12-6-9)13-8(2)16/h4-6,10,14H,3,7H2,1-2H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZUHLGEZRAWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(C[N+](=O)[O-])C1=CN=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186095 | |
| Record name | Acetamide, N-[5-[1-(ethoxyamino)-2-nitroethyl]-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-27-0 | |
| Record name | Acetamide, N-[5-[1-(ethoxyamino)-2-nitroethyl]-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461705-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[5-[1-(ethoxyamino)-2-nitroethyl]-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[1-(ethoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide typically involves multi-step organic reactions. One common method starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by the ethoxyamination of the nitroethyl group. The final step involves the acylation of the amino group with acetic anhydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ethoxyamino group can undergo hydrolysis to yield the corresponding amine and ethanol.
Substitution: The acetamide group can be substituted with other acyl groups using acyl chlorides in the presence of a base.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrochloric acid, ethanol.
Substitution: Acyl chlorides, sodium hydroxide.
Major Products:
Oxidation: Amino derivatives.
Reduction: Amine and ethanol.
Substitution: Various acylated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of new pharmaceuticals due to its unique functional groups.
Medicine:
- Investigated for its potential as an anti-inflammatory agent.
- Studied for its role in enzyme inhibition.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{5-[1-(ethoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethoxyamino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogous Compounds
Key Observations :
- Melting Points : Compounds with bulkier substituents (e.g., benzoyl-piperazine in 8b) exhibit higher melting points (241–242°C vs. 207–209°C for 8d), likely due to increased molecular rigidity and intermolecular interactions .
- Bioactivity : Trifluoroethoxy and isopropyl groups (Suvecaltamide) correlate with voltage-gated calcium channel modulation, while thiazole-acrylamide hybrids () target CDK7 in cancer .
- Electron-Withdrawing Effects : The nitro group in the target compound may enhance electrophilicity compared to methoxy or trifluoromethyl groups, influencing reactivity and binding interactions.
Pharmacological and Therapeutic Profiles
- Suvecaltamide Hydrochloride : Acts as a Cav (voltage-activated calcium channel) stabilizer, demonstrating efficacy in essential tremor and epilepsy. Its stereochemistry ((1R)-configuration) and trifluoroethoxy group are critical for target engagement .
- CDK7 Inhibitors : Thiadiazole- and acrylamide-containing derivatives (e.g., ) inhibit cyclin-dependent kinase 7, a target in oncology. These compounds emphasize the role of heterocyclic appendages in kinase selectivity .
- Anticancer Pyridin-2-yl Acetamides : Substitutions like 3-(trifluoromethoxy)phenyl () enhance antineoplastic activity, likely through improved membrane permeability and metabolic stability .
Research Findings and Trends
Substituent-Driven Activity : Trifluoromethyl and chloro groups enhance lipophilicity and target affinity, whereas methoxy groups may reduce metabolic clearance .
Therapeutic Versatility: Minor structural changes (e.g., piperazine vs. thiazole) shift activity from neurological (Suvecaltamide) to anticancer applications () .
Unmet Needs: The target compound’s nitro-ethyl-ethoxyamino motif remains underexplored.
Biological Activity
N-{5-[1-(ethoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide, with the CAS number 1461705-27-0, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an ethoxyamino group and a nitroethyl moiety. This unique structure contributes to its diverse biological activities. The compound can be synthesized through multi-step organic reactions, which typically involve the nitration of a pyridine derivative followed by ethoxyamination and acylation with acetic anhydride.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group is known to participate in redox reactions, while the ethoxyamino group can form hydrogen bonds with various biological macromolecules. These interactions may modulate enzyme activity and receptor function, leading to various pharmacological effects.
1. Anti-inflammatory Potential
Research indicates that this compound may possess anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a potential role for this compound in managing inflammatory conditions .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against oxidative stress-induced neuroinflammation. In experimental models, related acetamide derivatives demonstrated the ability to ameliorate oxidative stress and neuroinflammation, indicating that this compound might exhibit similar protective effects .
3. Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in various pathological processes including cancer progression. Inhibition of HO-1 may lead to reduced tumor growth and improved responses to chemotherapy in certain cancer types .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally analogous compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{5-[1-(methoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide | Methoxy instead of Ethoxy | Potential anti-inflammatory effects |
| N-{5-[1-(ethoxyamino)-2-nitroethyl]pyridin-3-yl}acetamide | Different pyridine position | Varying binding affinity and activity |
The substitution pattern significantly influences the solubility, reactivity, and biological activity of these compounds .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of related acetamide derivatives:
- Neuroprotective Studies : In vivo experiments demonstrated that derivatives similar to this compound effectively reduced ethanol-induced neurodegeneration in rat models by restoring antioxidant enzyme levels and reducing inflammatory markers such as TNF-α and NF-kB .
- Cancer Research : Compounds designed as HO-1 inhibitors showed promising results against various cancer cell lines, indicating that modifications in the acetamide structure can enhance anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
